molecular formula C12H7Cl2N3O2S B2479017 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946286-95-9

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2479017
CAS RN: 946286-95-9
M. Wt: 328.17
InChI Key: QIWFKXUWBFCTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-inflammatory Applications

This compound has shown significant potential in anti-inflammatory research. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have demonstrated that derivatives of this compound can effectively inhibit COX-1 and COX-2 enzymes, reducing inflammation and providing a basis for developing new anti-inflammatory drugs .

Antimicrobial Activity

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has been investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens. This makes it a promising candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Antitumor and Cytotoxic Activity

Research has indicated that this compound exhibits antitumor and cytotoxic activities. It has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. This suggests its utility in cancer research and potential therapeutic applications .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It has shown promise in protecting neuronal cells from oxidative stress and other neurotoxic insults. This makes it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antiviral Applications

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has been explored for its antiviral properties. It has demonstrated activity against certain viruses, making it a potential candidate for developing antiviral drugs. This is particularly relevant in the context of emerging viral infections .

Antioxidant Properties

The compound has been evaluated for its antioxidant properties. It has shown the ability to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and various oxidative stress-related diseases .

Anticonvulsant Activity

Research has also focused on the anticonvulsant properties of this compound. It has been tested in various models of epilepsy and has shown potential in reducing seizure activity. This suggests its possible application in developing new anticonvulsant medications .

Anti-diabetic Potential

Preliminary studies have indicated that this compound may have anti-diabetic properties. It has been shown to influence glucose metabolism and insulin sensitivity, making it a potential candidate for research into diabetes treatment .

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application opens up new avenues for further investigation and development.

Springer Springer

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2S/c1-5-4-7(19-17-5)11(18)16-12-15-10-8(20-12)3-2-6(13)9(10)14/h2-4H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWFKXUWBFCTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.